![molecular formula C22H22N4O3 B3322239 Irsenontrine CAS No. 1429509-82-9](/img/structure/B3322239.png)
Irsenontrine
Descripción general
Descripción
Irsenontrine, also known as E2027, is a small molecule that is currently being investigated in clinical studies . It is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that breaks down cyclicGMP (cGMP), which serves as a second messenger in synaptic function and memory . Irsenontrine is intended to boost brain cGMP levels to improve cognition .
Molecular Structure Analysis
The molecular formula of Irsenontrine is C22H22N4O3 . It is a small molecule, which makes it suitable for oral administration .Chemical Reactions Analysis
In rats, single and multiple oral doses of Irsenontrine were claimed to increase cGMP concentrations in CSF and hippocampus, and to improve performance in tests of natural memory, as well as in a model of scopolamine-induced amnesia .Physical And Chemical Properties Analysis
Irsenontrine is a solid, white to off-white compound . It has a molecular weight of 390.44 . It is hygroscopic and should be stored at 4°C, sealed, and away from moisture and light .Aplicaciones Científicas De Investigación
MicroRNA Regulation in Cardiovascular Treatments
Research involving the use of microRNAs in cardiovascular treatments has shown promising results. A study by Wang et al. (2021) developed a microRNA eluting cardiovascular stent to inhibit in-stent restenosis (IRS). This stent utilizes a self-healing encapsulation process based on a copolymer spongy network, effectively delivering microRNAs to regulate smooth muscle cells and endothelial cells in response to vascular injury. This innovation demonstrates significant inhibition of IRS, offering a robust platform for the delivery of microRNAs in cardiovascular treatments (Wang et al., 2021).
Insulin Receptor Substrate Proteins in Neuroendocrine Function
Insulin receptor substrate (IRS) proteins play a key role in mediating the effects of insulin and insulin-like growth factor 1 on cellular function. Withers' 2001 study highlights the distinct physiological roles of IRS proteins, particularly in metabolic phenotype, growth retardation, peripheral insulin resistance, and beta-cell failure. This research suggests that IRS proteins are integral in understanding insulin signaling pathways, with potential applications in treating diabetes and metabolic disorders (Withers, 2001).
Metabolic Profiling in Long-Lived Mice Models
Wijeyesekera et al. (2012) conducted a study on the plasma metabolic phenotype (metabotype) of long-lived murine models, including those with insulin receptor substrate 1 null (Irs1–/–). This research identified several potential biomarkers and provided insights into the metabolic networks underlying lifespan extension. The study suggests that metabolic profiling can be a valuable tool in understanding aging and longevity, with implications for human health and aging research (Wijeyesekera et al., 2012).
Insulin Sensitization and Cytoprotection Mechanisms
Tomilov et al. (2018) identified idebenone as a novel anti-diabetic drug through its interaction with the p52Shc protein, which competes with IRS1 in insulin signaling. This drug, functioning as a Shc inhibitor, has beenshown to induce insulin sensitivity and cytoprotection, offering a new category of insulin-sensitizing agents with therapeutic potential in conditions like type 2 diabetes and fatty liver disease where insulin resistance is a factor (Tomilov et al., 2018).
Genetic Variants in Insulin Receptor Substrate-1 and Cardiovascular Outcomes
Angiolillo et al. (2011) explored the association between genetic variants of the insulin receptor substrate (IRS)-1 gene, platelet function, and cardiovascular outcomes in patients with type 2 diabetes mellitus and stable coronary artery disease. The study found that certain IRS-1 genetic variants were associated with higher platelet reactivity and increased risk of major adverse cardiac events, suggesting the importance of IRS-1 genotyping in predicting cardiovascular outcomes in diabetic patients (Angiolillo et al., 2011).
Role of IRS Proteins in Insulin Resistance and Stress-Regulated Serine Kinases
Tanti and Jager (2009) investigated the role of IRS serine phosphorylation in insulin resistance. The study indicates that stress-regulated serine kinases, activated by metabolic and inflammatory stresses, promote uncontrolled IRS serine phosphorylation, leading to insulin resistance. This research provides insights into the cellular mechanisms underlying insulin resistance, with potential implications for developing new treatments for diabetes and related conditions (Tanti & Jager, 2009).
Propiedades
IUPAC Name |
7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJDCNZBABIEBZ-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Irsenontrine | |
CAS RN |
1429509-82-9 | |
Record name | Irsenontrine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429509829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IRSENONTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QB00NNRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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